molecular formula C20H30I2N2 B8762640 1,1'-Decamethylenedipyridinium diiodide CAS No. 32113-15-8

1,1'-Decamethylenedipyridinium diiodide

Cat. No.: B8762640
CAS No.: 32113-15-8
M. Wt: 552.3 g/mol
InChI Key: VEXMZIZGHDMIPO-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

1,1'-Decamethylenedipyridinium diiodide is a quaternary ammonium salt featuring two pyridinium rings connected by a decamethylene (10-carbon) chain, with iodide as the counterion. Its structure is characterized by the cationic bipyridinium core, which facilitates redox activity and intermolecular interactions such as hydrogen bonding and π-π stacking . This compound is synthesized via alkylation of pyridine derivatives with diiodoalkanes, followed by ion exchange or crystallization . It finds applications in organic synthesis, electrochemical studies, and as a precursor for functional materials due to its stability and tunable electronic properties .

Properties

CAS No.

32113-15-8

Molecular Formula

C20H30I2N2

Molecular Weight

552.3 g/mol

IUPAC Name

1-(10-pyridin-1-ium-1-yldecyl)pyridin-1-ium;diiodide

InChI

InChI=1S/C20H30N2.2HI/c1(3-5-9-15-21-17-11-7-12-18-21)2-4-6-10-16-22-19-13-8-14-20-22;;/h7-8,11-14,17-20H,1-6,9-10,15-16H2;2*1H/q+2;;/p-2

InChI Key

VEXMZIZGHDMIPO-UHFFFAOYSA-L

Canonical SMILES

C1=CC=[N+](C=C1)CCCCCCCCCC[N+]2=CC=CC=C2.[I-].[I-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Crystallographic Comparisons

Table 1: Structural Features of Bipyridinium Diiodides

Compound Spacer Length/Group Crystal System Intermolecular Interactions Reference
1,1'-Decamethylenedipyridinium diiodide Decamethylene (C10) Not reported Predicted: C–H···I, π-π interactions
1,1′-Diethyl-4,4′-bipyridinium diiodide Ethyl (C2) Monoclinic (P21/c) C–H···I, Te···I secondary bonds*
1,1'-Methylenedipyridinium diiodide Methylene (C1) Not reported Ionic packing, hydrogen bonding
Cyclic Tellurium(IV) Diiodide Cyclic Te(IV) framework Monoclinic (P21/c) C–H···I, Te···I

*Note: The cyclic tellurium(IV) diiodide is included for contrast, highlighting differences in spacer chemistry.

  • In contrast, rigid spacers (e.g., aromatic or tellurium-based frameworks) restrict molecular motion, favoring crystalline packing .

Electrochemical Properties

Table 2: Reduction Potentials of Bipyridinium Salts

Compound Reduction Potential (E₀, V) Electron Transfer pH Dependency Reference
This compound Not reported 1-electron Likely pH-sensitive
Diquat dibromide (1) -0.35 1-electron pH-independent
Paraquat (1,1'-dimethyl-4,4'-bipyridinium) -0.45 1-electron pH-independent
1,1'-Dimethyl-2,2'-bipyridinium diiodide -0.70 1-electron pH-independent
  • Key Findings: Longer alkyl spacers (e.g., decamethylene) may lower reduction potentials due to increased electron-donating effects, though experimental data for the target compound is lacking. Shorter spacers (e.g., methyl in paraquat) exhibit higher reduction potentials, correlating with stronger electron-accepting capacity . pH sensitivity in this compound is inferred from studies on analogous compounds, where protonation of the pyridinium nitrogen alters redox behavior .

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